molecular formula C20H18ClN3OS B2957086 4-((3-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899731-47-6

4-((3-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2957086
CAS RN: 899731-47-6
M. Wt: 383.89
InChI Key: RWZFVZUIAADZKT-UHFFFAOYSA-N
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Description

4-((3-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.89. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical Properties and Electronic Structure

The pyrimidine ring, a key component in the structure of 4-((3-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, has been extensively studied due to its significant presence in nature, particularly in DNA and RNA. Research has highlighted the importance of thiopyrimidine derivatives, including compounds similar to the one , for their promising applications in medicine and nonlinear optics (NLO). A study conducted on phenyl pyrimidine derivatives, related to the chemical structure in focus, utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to explore their electronic structure, vibrational analysis, and NLO properties. The findings suggested that these compounds exhibit considerable NLO character, recommending their potential use in optoelectronic applications due to their larger NLO properties compared to a standard molecule (Hussain et al., 2020).

Cytotoxic Activity and Quantum Chemical Calculations

Another research avenue involves the synthesis and characterization of new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, which are structurally related to the compound . The study aimed to evaluate their cytotoxic activities and performed quantum chemical calculations to explore their molecular properties. These compounds exhibited cytotoxic activities against human liver and breast cancer cell lines, suggesting their potential in developing new chemotherapeutic agents. The quantum chemical features, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and global reactivity parameters, were calculated to provide insights into their electronic structures (Kökbudak et al., 2020).

Antifungal Activity

Furthermore, the exploration of novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties has led to the identification of compounds with significant antifungal activities. A study focused on synthesizing these derivatives and evaluating their in vitro activities against Botrytis cinerea and Sclerotinia sclerotiorum. Some of these derivatives demonstrated high inhibition rates, highlighting their potential as effective antifungal agents. This research indicates the versatility of pyrimidine derivatives in addressing fungal diseases, opening new avenues for the development of agricultural or pharmaceutical fungicides (Wang et al., 2018).

properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-16-6-1-4-14(10-16)13-26-19-17-7-2-8-18(17)24(20(25)23-19)12-15-5-3-9-22-11-15/h1,3-6,9-11H,2,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZFVZUIAADZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)Cl)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.